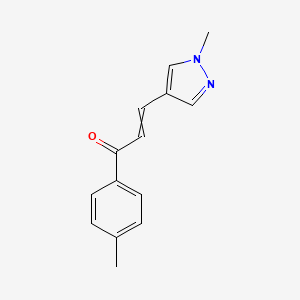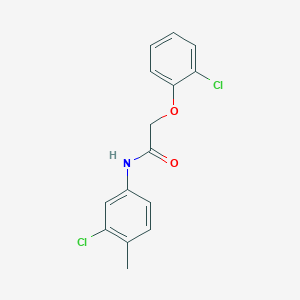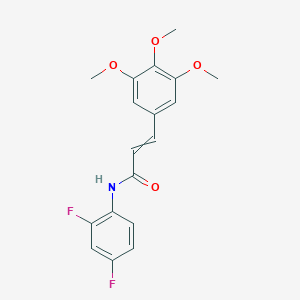![molecular formula C20H21ClN4OS B12456931 N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12456931.png)
N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a chlorobenzyl group, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfanyl group through a thiolation reaction. Finally, the propanamide moiety is added using an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the sulfanyl group can participate in redox reactions, affecting cellular pathways. Overall, the compound’s effects are mediated through its ability to interact with and modulate the function of key biomolecules.
類似化合物との比較
Similar Compounds
- N-(4-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide
- N-(4-{5-[(4-methylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide
- N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide
Uniqueness
N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide stands out due to the presence of the chlorobenzyl group, which can enhance its biological activity and binding affinity compared to similar compounds with different substituents. This unique feature makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C20H21ClN4OS |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
N-[4-[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C20H21ClN4OS/c1-3-18(26)22-17-11-7-15(8-12-17)19-23-24-20(25(19)4-2)27-13-14-5-9-16(21)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,22,26) |
InChIキー |
JUUORDOYCNVJPY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC)SCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12456849.png)


![2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B12456889.png)
![N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456893.png)
![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B12456895.png)

![5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B12456903.png)
![4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12456904.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12456905.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B12456907.png)
![N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12456912.png)
![4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12456916.png)
![N-(2,5-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B12456922.png)
